Ex 169
Description
Contextualization within Relevant Scientific Domains
The research surrounding "Ex 169" is primarily situated within the fields of medicinal chemistry and oncology . The compound was developed as a potential modulator of protein kinases, a class of enzymes that are critical regulators of cellular processes. nih.gov Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus for drug discovery. nih.govchemicalkinomics.com
"this compound" and its related analogues were designed to target specific receptor tyrosine kinases (RTKs), particularly the c-Met and RON kinases. nih.govoncotarget.comnih.govgoogle.com Both c-Met and RON are proto-oncogenes that, when overexpressed or aberrantly activated, can drive tumor progression, metastasis, and resistance to therapy. nih.govoncotarget.comnih.gov Consequently, the scientific domain of "this compound" is the targeted therapy of cancers where these kinases play a significant role.
Historical Overview of Initial Academic Inquiry and Compound Identification
The initial inquiry and identification of "this compound" are documented in U.S. Patent US8481739B2, which was filed on May 17, 2011, and granted on July 9, 2013. google.com The patent describes the synthesis and characterization of a large series of 3,5-disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H nih.govoncotarget.comnih.govtriazolo[4,5-b]pyridine compounds.
"this compound" is one of numerous examples synthesized to explore the structure-activity relationship of this chemical scaffold as kinase inhibitors. Its creation was not an isolated academic discovery but part of a structured drug discovery program aimed at identifying novel chemical entities with the potential to modulate kinase activity for therapeutic purposes. google.com The patent itself represents the foundational document for this compound, detailing its specific chemical synthesis route. google.com
Significance of "this compound" in Contemporary Chemical Biology Research
The significance of "this compound" lies in its identity as a potential inhibitor of the c-Met and RON kinases. The development of novel kinase inhibitors is a highly significant area of contemporary research for several reasons:
Overcoming Drug Resistance: Existing kinase inhibitors can become ineffective as tumors develop mutations. New compounds with different binding modes or target specificities are crucial for treating resistant cancers. chemicalkinomics.com
Improving Selectivity: Many early kinase inhibitors affect multiple kinases, leading to off-target effects. Research focuses on creating more selective inhibitors to improve safety and efficacy. cuni.cz
Expanding Targeted Therapy: The identification of new kinase inhibitors expands the arsenal (B13267) of precision medicines available to treat cancers driven by specific genetic alterations. nih.gov
While "this compound" itself has not been the subject of widespread independent academic studies beyond the initial patent, it represents a specific molecular architecture designed to address the ongoing challenge of targeting oncogenic kinases.
Overview of Related Compound Classes and Their Academic Relevance
"this compound" belongs to the 1,2,3-triazolo[4,5-b]pyridine class of heterocyclic compounds. google.com This scaffold, along with the closely related imidazo[4,5-b]pyridines , is recognized for its academic and industrial relevance as a "hinge-binding" motif for kinase inhibition. nih.gov These core structures are similar to purines, allowing them to fit into the ATP-binding pocket of kinases and disrupt their function.
The academic relevance of these compound classes is well-established:
Triazolo[4,5-b]pyridines have been identified as effective scaffolds for inhibiting various kinases, including PIM kinases, which are involved in cell survival and proliferation. nih.gov
Triazolo[4,5-d]pyrimidines , a related scaffold, have been developed as potent and selective inhibitors of the GCN2 kinase, showing potential in treating certain leukemias. nih.gov
Other fused pyridine (B92270) structures, such as thiazolo[5,4-b]pyridines , have been explored as c-KIT inhibitors to overcome resistance to existing drugs like imatinib (B729) in gastrointestinal stromal tumors. mdpi.com
The consistent success of these related heterocyclic systems in yielding potent kinase inhibitors underscores the academic importance of the structural class to which "this compound" belongs.
Detailed Research Findings
The primary research findings for "this compound" are contained within the originating patent, which evaluates its biological activity against specific kinases. The efficacy of kinase inhibitors is typically measured by their 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target enzyme's activity. google.com
The patent discloses the results of such assays for its exemplified compounds. The activity is categorized into ranges, providing a semi-quantitative measure of potency.
| Compound Designation | Chemical Name | Target(s) | Reported Activity (IC50) |
|---|---|---|---|
| This compound | 6-((5-(1H-Indol-5-yl)-3H- nih.govoncotarget.comnih.govtriazolo[4,5-b]pyridin-3-yl)methyl)quinoline | Protein Kinases (e.g., c-Met, RON) | Category D |
Interpretation of Activity Categories from Patent US8481739B2:
Category A: IC50 < 100 nM
Category B: 100 nM ≤ IC50 < 500 nM
Category C: 500 nM ≤ IC50 < 2000 nM
Category D: IC50 ≥ 2000 nM
Based on this data, "this compound" was found to be in the lowest activity category evaluated in the primary assays described, with an IC50 value greater than or equal to 2000 nM. This indicates that while it serves as an example of the chemical class, it is less potent than other compounds disclosed in the same patent that fall into categories A, B, or C.
Properties
CAS No. |
132420-05-4 |
|---|---|
Molecular Formula |
C23H28O6 |
Molecular Weight |
400.471 |
IUPAC Name |
1,3,6,7-tetrahydroxy-2,8-bis(3-methylbutyl)xanthen-9-one |
InChI |
InChI=1S/C23H28O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h9-12,24-27H,5-8H2,1-4H3 |
InChI Key |
MRFDFWYADYHANJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)O)O)CCC(C)C)O |
Synonyms |
Ex 169 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Ex 169
Elucidation of Molecular Targets and Binding Dynamics
Studies have aimed to identify the primary proteins or enzymes with which "Ex 169" interacts and to characterize the nature of these binding events.
"this compound" has been specifically recognized for its interaction with the angiotensin II (Ang II) receptor system. Research indicates that "this compound" recognizes specifically the Ang II type 2 (AT2) receptor subtype, particularly in human uterus tissue researchgate.netnih.gov. In contrast, it showed low affinity for the Ang II type 1 (AT1) receptor subtype found in rat aortic smooth muscle cells researchgate.netnih.gov.
The provided research snippets primarily describe the binding affinity of "this compound" to the Ang IIA receptor subtype (associated with human uterus) with a reported Ki value researchgate.netnih.gov. The nature of this binding, whether orthosteric (at the primary ligand binding site) or allosteric (at a distinct site modulating receptor function), is not explicitly detailed in the search results. However, the characterization using Ki values typically relates to binding affinity at or near the orthosteric site or a site demonstrating competitive displacement.
Binding affinity data for "this compound" at the Ang IIA receptor is presented below:
| Target Receptor | Tissue Source | Binding Affinity (Ki) |
| Ang IIA | Human Uterus | 310 nM |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Studies have compared the binding characteristics of "this compound" across different Ang II receptor subtypes. While "this compound" showed specific recognition and moderate affinity for the Ang IIA receptor (Ki 310 nM), it demonstrated very low affinity for the Ang IIB receptor subtype (associated with rat aortic smooth muscle cells) researchgate.netnih.gov. This suggests a degree of selectivity for the Ang IIA receptor subtype over the Ang IIB subtype based on the available data. "this compound" was ineffective in inhibiting Ang II-induced contractions in rabbit aortic rings, which correlate with binding to smooth muscle cells expressing the Ang IIB receptor subtype, at concentrations up to 100 microM researchgate.netnih.gov.
Mechanisms of Action at the Subcellular Level
The mechanism by which "this compound" exerts its effects at the cellular level appears to be related to its interaction with Ang II receptors.
No information regarding the direct enzymatic inhibition or activation pathways modulated by "this compound" was found in the provided search results. The primary reported activity relates to receptor binding.
Based on the available data, "this compound" is characterized by its binding to the Ang IIA receptor subtype researchgate.netnih.gov. While the binding affinity is reported, the specific functional outcome of this binding (i.e., whether it acts as an agonist, antagonist, or modulator) is not explicitly detailed in the provided snippets concerning the Ang IIA receptor. However, in the context of its ineffectiveness in inhibiting Ang II-induced contractions mediated by the Ang IIB receptor, this suggests a lack of antagonistic activity at that specific receptor subtype researchgate.netnih.gov.
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, including signal transduction, metabolic regulation, and gene expression. frontiersin.orgfrontiersin.orgacs.org Chemical compounds can modulate PPIs by binding directly to the interaction interface, thereby disrupting or enhancing complex formation, or by binding to an allosteric site on one of the interacting proteins, inducing a conformational change that affects the interaction. frontiersin.orgfrontiersin.org Research in this area for a compound like "this compound" would typically involve identifying specific protein targets and characterizing the nature of the interaction.
Studies to elucidate the modulation of PPIs by "this compound" would likely employ a range of biochemical and biophysical techniques. These could include co-immunoprecipitation to detect altered complex formation, surface plasmon resonance or isothermal titration calorimetry to quantify binding affinity and kinetics, and structural biology methods such as X-ray crystallography or cryo-electron microscopy to visualize the binding mode of "this compound" to its target protein(s) or protein complex(es). frontiersin.orgfrontiersin.org Functional assays relevant to the specific PPIs affected would also be crucial to demonstrate the biological consequences of "this compound" binding.
Detailed research findings in this section would typically present data on binding constants (e.g., K(_D)), stoichiometry of binding, and the impact of "this compound" on the formation or dissociation rates of specific protein complexes. Data tables might summarize binding affinities across a panel of related proteins or show the concentration-dependent effect of "this compound" on complex formation in vitro or in cell lysates.
Impact on Nucleic Acid Function
Nucleic acids, including DNA and RNA, are central to genetic information storage, transfer, and protein synthesis. creative-diagnostics.comsynbio-tech.comrsc.org Small molecules can interact with nucleic acids through various mechanisms, such as intercalation, groove binding, or covalent modification, thereby influencing processes like DNA replication, transcription, and RNA function (e.g., splicing, translation, and stability). creative-diagnostics.comsynbio-tech.comrsc.orgnih.govarrakistx.com Investigating the impact of "this compound" on nucleic acid function would involve determining if and how the compound interacts with DNA or RNA.
Research methods in this area could include UV-Vis spectroscopy, fluorescence spectroscopy, or circular dichroism to detect binding and conformational changes in nucleic acids upon interaction with "this compound". rsc.org Electrophoretic mobility shift assays (EMSA) could be used to assess the binding of "this compound" to specific DNA or RNA sequences. rsc.org Assays measuring transcription rates (e.g., using reporter genes) or translation efficiency would provide functional insights. creative-diagnostics.com Studies might also investigate the potential of "this compound" to induce DNA damage or interfere with DNA repair mechanisms.
Relevant research findings would include data on binding affinities of "this compound" to different forms of nucleic acids (e.g., double-stranded DNA, single-stranded RNA, specific RNA structures like aptamers or riboswitches). synbio-tech.comarrakistx.com Data tables could show the effect of varying "this compound" concentrations on transcription or translation levels of target genes or the extent of DNA damage observed in treated cells.
Involvement in Specific Biological Pathways
Perturbation of Signal Transduction Cascades
Signal transduction cascades are intricate networks of molecular interactions that transmit signals from the cell surface or within the cell to effect a cellular response. nih.govplos.orgresearchgate.net These cascades often involve a series of protein modifications, such as phosphorylation, that amplify and relay the signal. plos.org A compound like "this compound" could perturb these cascades by modulating the activity of key kinases, phosphatases, or other signaling molecules, or by interfering with the assembly of signaling complexes. nih.govoup.com
Research in this area would typically involve examining the phosphorylation status of key proteins in relevant pathways using techniques like Western blotting or phosphoproteomics. oup.com Kinase or phosphatase activity assays could directly measure the enzymatic activity of target proteins in the presence of "this compound". nih.gov Functional assays measuring downstream responses, such as activation of transcription factors or changes in cellular morphology, would also be informative. oup.com
Detailed research findings would include data on the concentration-dependent effects of "this compound" on the phosphorylation levels of specific signaling proteins or the activity of relevant enzymes. Data tables could illustrate how "this compound" treatment affects the kinetics or amplitude of a signaling response following stimulation.
Influence on Metabolic Cycles and Fluxes
Cellular metabolism consists of interconnected pathways that regulate the conversion of nutrients into energy and building blocks. nih.govbiorxiv.orgembopress.orgacs.org Compounds can influence metabolic cycles and fluxes by modulating the activity of metabolic enzymes, altering the availability of substrates or cofactors, or affecting the transport of metabolites across cellular membranes. nih.govbiorxiv.orgembopress.orgacs.orgresearchgate.net
Investigating the influence of "this compound" on metabolism would involve analyzing changes in metabolite levels and metabolic flux. Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) could be used for targeted or untargeted metabolomics to identify altered metabolite profiles. nih.gov Isotope tracing experiments (e.g., using 13C-labeled substrates) coupled with MS analysis would provide insights into changes in metabolic flux through specific pathways. nih.govembopress.org Enzyme activity assays for key metabolic enzymes would help pinpoint the direct targets of "this compound".
Relevant research findings would include data on altered concentrations of specific metabolites or changes in the flux rates through key metabolic pathways (e.g., glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway) upon "this compound" treatment. nih.govbiorxiv.org Data tables might show the fold change in metabolite levels or the relative flux distribution in treated versus untreated cells.
Regulation of Gene Expression and Epigenetic Mechanisms
Gene expression is a tightly regulated process that determines the complement of proteins produced by a cell. mdpi.comtandfonline.comfrontiersin.orgunivie.ac.at Epigenetic mechanisms, such as DNA methylation and histone modifications, play a crucial role in controlling gene expression without altering the underlying DNA sequence. mdpi.comtandfonline.comfrontiersin.orgmdpi.com A compound could regulate gene expression by affecting the activity of transcription factors, co-regulators, or epigenetic enzymes (e.g., DNA methyltransferases, histone acetyltransferases, histone deacetylases). mdpi.comtandfonline.comfrontiersin.orgmdpi.com
Research in this area would involve analyzing changes in gene expression levels using techniques like quantitative PCR (qPCR) or RNA sequencing (RNA-Seq). oup.com Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-Seq) could identify changes in transcription factor binding or histone modifications at specific genomic loci. tandfonline.commdpi.com Assays measuring DNA methylation patterns (e.g., bisulfite sequencing) would assess the impact of "this compound" on this epigenetic mark. tandfonline.commdpi.com
Detailed research findings would include lists of genes that are up- or down-regulated in response to "this compound" treatment, along with data on changes in transcription factor occupancy or specific histone modification marks at the promoters or enhancers of these genes. tandfonline.comfrontiersin.orgmdpi.com Data tables could present gene expression fold changes or normalized ChIP-Seq read counts at specific genomic regions.
Preclinical Investigative Methodologies for Ex 169
In Vitro Study Designs and Systems
Cell-based in vitro models are widely utilized in preclinical screening and account for a significant portion of early drug discovery efforts mdpi.com. These models offer advantages in scalability, cost-effectiveness, and reproducibility compared to in vivo counterparts mdpi.com. They provide insights into molecular interactions within a cellular environment, involving multiple biochemical pathways and their effects mdpi.com. For Ex 169, in vitro studies serve as essential tools to analyze biological processes and test the compound's effects in a controlled environment tebubio.com.
Application in Established Cell Line Models
Established cell lines are immortalized cell populations that can proliferate indefinitely under specific culture conditions atcc.org. They are a cornerstone of preclinical research due to their ease of culture, homogeneity, and scalability, making them suitable for high-throughput screening (HTS) nih.govconceptlifesciences.com. The application of this compound in established cell line models allows for initial assessments of its cellular impact across different cell types relevant to the potential therapeutic area.
The selection of appropriate cell lines is paramount to ensure the relevance and reliability of the preclinical data generated for this compound. Key criteria for selection include:
Relevance to the Disease or Target: Cell lines should ideally represent the cell type or tissue affected by the disease that this compound is intended to treat, or express the specific molecular target of this compound facellitate.comresearchgate.net.
Authenticity and Characterization: Verified cell lines from reputable sources (e.g., ATCC) are crucial to avoid misidentification and contamination issues that can compromise experimental results facellitate.comqiagen.com. Comprehensive characterization, including genetic profiling, ensures the cell line's stability and suitability for the study qiagen.comdiag2tec.com.
Growth Characteristics: Factors such as growth rate, morphology, and culture requirements influence the feasibility and reproducibility of assays facellitate.com.
Sensitivity to Relevant Stimuli: For studies investigating specific mechanisms, the chosen cell line should be responsive to known modulators of the pathway or function being studied.
The selection process for this compound studies would involve identifying cell lines that best mimic the biological context of interest, considering these critical factors.
Assay development and validation are essential steps to ensure that the in vitro studies for this compound provide robust, reproducible, and reliable data ixcellsbiotech.comconceptlifesciences.comnih.govnih.gov. Cell viability and proliferation assays are commonly among the first functional tests performed to assess the general cellular impact of a compound. The MTT and Resazurin (B115843) assays are widely used colorimetric and fluorometric methods for this purpose creative-bioarray.combanglajol.infonih.govcreative-diagnostics.com.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium dye MTT into purple formazan (B1609692) crystals by metabolically active cells banglajol.infoacmeresearchlabs.in. This reduction is primarily mediated by NAD(P)H-dependent cellular oxidoreductase enzymes banglajol.inforesearchgate.net. The amount of formazan produced is proportional to the number of viable cells creative-diagnostics.com. After incubation with MTT, the formazan crystals are solubilized, and the absorbance is measured spectrophotometrically, typically at 540 nm or 570 nm banglajol.infocreative-diagnostics.com.
The Resazurin assay utilizes the cell-permeable redox indicator resazurin, which is blue and non-fluorescent creative-bioarray.comnih.gov. Metabolically active cells reduce resazurin to resorufin (B1680543), a pink and highly fluorescent dye creative-bioarray.comabcam.comlabbox.es. The amount of resorufin can be quantified by measuring either fluorescence (excitation at 530-560 nm, emission at 590-620 nm) or absorbance (at 570 nm, with a secondary wavelength of 600 nm for background correction) nih.govlabbox.es. The fluorescence method is generally considered more sensitive nih.govpromega.es.
For this compound, these assays would be developed and validated to determine its effect on the viability or proliferation of selected cell lines. Assay validation involves demonstrating accuracy, precision, and robustness nih.gov. This includes establishing the optimal cell seeding density, incubation time with this compound, and incubation time with the assay reagent labbox.esdrugdiscoverynews.com. Standard curves using known cell numbers are generated to ensure a linear relationship between cell number and signal banglajol.info. Positive and negative controls (e.g., untreated cells and cells treated with a known cytotoxic agent) are included in every experiment to monitor assay performance nih.gov.
Hypothetical Data Table: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.10 | 100 |
| 0.1 | 1.23 ± 0.09 | 98.4 |
| 1 | 1.18 ± 0.11 | 94.4 |
| 10 | 0.95 ± 0.08 | 76.0 |
| 100 | 0.42 ± 0.05 | 33.6 |
| Positive Control | 0.15 ± 0.03 | 12.0 |
Note: Data presented are hypothetical and for illustrative purposes only.
This hypothetical data table shows a dose-dependent decrease in cell viability as the concentration of this compound increases, a typical outcome when evaluating the cytotoxic potential of a compound using the MTT assay.
Utilization of Primary Cell Culture Systems
While established cell lines offer convenience and scalability, primary cell cultures, directly isolated from living tissues, often provide a more physiologically relevant model atcc.orgnuvisan.com. They retain many of the characteristics of the original tissue and can better mimic the in vivo environment, including cell-cell interactions and responses to stimuli atcc.orgnih.gov. Utilizing primary cells in the investigation of this compound can provide valuable insights into its effects in a context closer to the in vivo situation.
The isolation of primary cells from tissues is typically more complex and laborious than working with established cell lines nih.gov. Methodologies vary depending on the tissue source but generally involve mechanical disaggregation followed by enzymatic digestion to break down the extracellular matrix and release individual cells nih.govresearchgate.net. Common enzymes used include collagenase, hyaluronidase, and dispase nih.gov.
Once isolated, maintaining primary cells in culture requires optimized conditions, often including specific growth factors and supplements tailored to the cell type atcc.org. Primary cells have a limited lifespan in culture and undergo a finite number of divisions before entering senescence atcc.org. Challenges in primary cell culture include potential contamination and the overgrowth of unwanted cell types, such as fibroblasts nih.govresearchgate.net. Careful aseptic technique and selective culture media are crucial for successful primary cell maintenance.
For studies with this compound, primary cells would be isolated from relevant human or animal tissues using established protocols. Their maintenance would involve providing appropriate culture media, monitoring their health and growth, and performing subculturing as needed before they reach senescence.
Functional assays in primary cells allow for the evaluation of this compound's effects on specific cellular activities that are representative of the original tissue's function. These assays can provide more translatable data compared to studies in established cell lines criver.comnuvisan.com. The types of functional assays performed depend on the primary cell type and the hypothesized mechanism of action of this compound.
Examples of functional assays that could be applied to primary cells treated with this compound include:
Cell Signaling Pathway Analysis: Measuring the activation or inhibition of specific signaling molecules (e.g., kinases, transcription factors) using techniques like Western blotting or ELISA.
Cytokine and Chemokine Production: Quantifying the release of inflammatory mediators or other signaling molecules using multiplex assays or ELISA. nuvisan.com
Cell Migration and Invasion Assays: Assessing the ability of cells to move or invade through a barrier, relevant in areas like cancer biology or wound healing. nuvisan.com
Specific Tissue-Specific Functions: Assays tailored to the function of the isolated cells, such as
Hepatocytes: Measuring albumin secretion or urea (B33335) synthesis.
Cardiomyocytes: Assessing contractility.
Neurons: Evaluating electrical activity or neurotransmitter uptake.
Hypothetical Data Table: Effect of this compound on Functional Marker Expression in Primary Cells
| This compound Concentration (µM) | Relative Expression of Marker X |
| 0 (Vehicle Control) | 1.00 ± 0.15 |
| 0.5 | 0.95 ± 0.12 |
| 5 | 0.78 ± 0.10 |
| 50 | 0.35 ± 0.08 |
Note: Data presented are hypothetical and for illustrative purposes only. Relative expression is normalized to the vehicle control.
This hypothetical data illustrates a dose-dependent decrease in the expression of a specific functional marker (Marker X) in primary cells treated with increasing concentrations of this compound, suggesting that the compound may modulate this particular cellular function.
The integration of data from both established cell lines and primary cell cultures provides a more comprehensive understanding of this compound's in vitro profile, guiding further preclinical investigations.
Development and Application of Organoid and 3D Culture Systems
Organoid and 3D culture systems represent advanced in vitro models that bridge the gap between traditional 2D cell cultures and complex in vivo studies. They involve growing cells in a three-dimensional environment, allowing them to self-organize into structures that recapitulate key features of native tissues and organs.
Mimicry of Tissue Microenvironments
A primary advantage of organoid and 3D cultures is their ability to mimic the complex tissue microenvironment more closely than standard 2D cultures. This includes cell-cell interactions, cell-extracellular matrix interactions, and the establishment of tissue-specific architecture and polarity. These factors can significantly influence cell behavior, signaling pathways, and the response to therapeutic agents. By providing a more physiologically relevant context, these models can offer better predictability of compound efficacy and toxicity compared to simpler systems.
Assessment of Compound Efficacy in Complex Architectures
Organoid and 3D culture systems allow for the assessment of compound efficacy within a complex structural context. This is particularly important for compounds targeting solid tumors, where drug penetration and distribution within the 3D structure can impact effectiveness, or for compounds affecting tissue function that relies on specific cellular organization. Evaluating the ability of "this compound" (or any compound) to penetrate and exert its effects within these multi-layered, differentiated structures provides valuable insights into its potential therapeutic utility in a more realistic tissue setting. While the search results did not provide specific data for "this compound" in organoid or 3D culture systems, these models would be highly relevant for evaluating compounds targeting complex tissues or tumors, such as the protein kinase inhibitors mentioned in one context of "this compound" google.com.
Ex Vivo Study Designs and Systems
Ex vivo studies involve using living tissues or cells isolated from an organism. These methods maintain some of the physiological complexity of the in vivo environment while allowing for more controlled experimental manipulation than is possible in live animals.
Perfused Organ Systems in Pharmacological Research
Perfused organ systems involve isolating an organ and maintaining its viability and function by perfusing it with oxygenated buffer or blood. This technique allows for the study of a compound's effects on organ-level function, metabolism, and hemodynamics in a controlled environment, free from systemic influences. Perfused organ systems have been utilized in pharmacological research, such as studies on the renal actions of angiotensin receptor ligands researchgate.net and in research related to cystic fibrosis googleapis.com, contexts where different compounds referred to as "this compound" were mentioned. While these studies demonstrate the utility of perfused organ systems in relevant fields, the search results did not include specific data detailing the effects of "this compound" itself in such systems. These models could be valuable for investigating the effects of "this compound" on specific organ functions, such as its impact on the uterus receptor as mentioned in one context researchgate.net or its potential effects related to cystic fibrosis googleapis.com.
Cellular Response in Isolated Primary Cells from Organisms (e.g., PBMCs)
Studying the response of isolated primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs), to a compound provides insights into its direct cellular effects outside the tissue context. PBMCs, which include lymphocytes, monocytes, and dendritic cells, are easily accessible and widely used in immunological and pharmacological studies. They can be used to assess compound toxicity, effects on cell viability, proliferation, activation, and the production of cytokines or other mediators. The use of PBMC cell suspensions has been mentioned in the context of evaluating heterocyclic compounds as anti-neoplastic agents or cell proliferation inhibitors, a category that includes one compound referred to as "Ex-169" google.com. While the methodology was mentioned, specific data on the cellular response of PBMCs to this "Ex-169" compound were not provided in the search snippet. Studies using isolated primary cells are valuable for understanding the direct cellular targets and effects of a compound before evaluating its impact in more complex systems.
Compound Identification
Advanced Methodological Approaches in "this compound" Research
Advanced methodological approaches play a crucial role in the preclinical investigation of chemical compounds, aiming to elucidate their mechanisms of action, identify molecular targets, and understand their potential biological effects. While specific detailed research findings for "this compound" using these methods were not extensively found in the provided search results, the general application of these techniques is fundamental in modern drug discovery and characterization.
High-Throughput Screening (HTS) in Compound Discovery
High-Throughput Screening (HTS) is a widely used approach in the early stages of drug discovery to rapidly screen large libraries of chemical compounds against a specific biological target or phenotypic assay. This method allows for the identification of potential hits that exhibit desired activity. While HTS is a standard technique for identifying initial candidates, specific data regarding the application of HTS for the discovery or initial characterization of "this compound" were not available in the provided search results.
Genomic and Proteomic Profiling for Target Discovery and Pathway Analysis
Genomic and proteomic profiling techniques are employed to understand the molecular changes induced by a compound within a biological system. Genomic profiling (e.g., transcriptomics) examines gene expression patterns, while proteomic profiling analyzes the suite of proteins present or modified. These methods help identify potential molecular targets, affected biological pathways, and off-target effects. Specific research findings detailing the genomic or proteomic profiling conducted for "this compound" to identify its targets or analyze pathway modulation were not found in the provided search results.
Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM) for Binding Site Characterization
Structural biology techniques, such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), are essential for determining the three-dimensional structure of biological macromolecules and their complexes with small molecules. These techniques provide detailed insights into the binding site of a compound, the nature of interactions, and the conformational changes that occur upon binding. One search result mentions Cryo-EM in the context of reconstructing 3D structures from images as an advanced application related to protein conformational ensemble generation researchgate.net. While this highlights the relevance of Cryo-EM in structural studies, specific data on the application of X-ray crystallography or Cryo-EM to characterize the binding of "this compound" to a particular target was not found.
Advanced Imaging Techniques (e.g., Confocal and Electron Microscopy) for Cellular Localization and Effects
Advanced imaging techniques, including confocal microscopy and electron microscopy, are utilized to visualize the cellular localization of a compound or its target and to observe the morphological and ultrastructural effects of the compound on cells or tissues. Confocal microscopy allows for optical sectioning and 3D reconstruction, while electron microscopy provides higher resolution images of cellular components. No specific information or research findings regarding the use of confocal or electron microscopy to study the cellular localization or effects of "this compound" were available in the provided search results.
Computational Modeling and Simulation of Molecular Interactions
Computational modeling and simulation techniques, such as molecular dynamics simulations and docking studies, are increasingly used in preclinical research to predict the binding affinity of a compound to a target, simulate molecular interactions, and understand conformational dynamics. These methods can complement experimental data and guide further research. One search result discusses computer simulation in physics and engineering, including molecular dynamics pageplace.de. Another result mentions an experiment-guided diffusion model for protein conformational ensemble generation and its computational efficiency, referencing "ex-169" in this context researchgate.net. While computational modeling is a relevant advanced technique, detailed findings from computational studies specifically focused on the molecular interactions or simulations of "this compound" were not extensively provided.
Analogues, Derivatives, and Structure Activity Relationship Research of Ex 169
Rational Design and Synthetic Strategies for "Ex 169" Analogues
The rational design of this compound (PBTZ169) analogues is guided by the understanding of the parent compound's interaction with its biological target, decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) in Mycobacterium tuberculosis. PBTZ169 is a piperazine-containing benzothiazinone that emerged from efforts to improve upon the properties of earlier lead compounds like BTZ043. invivochem.comresearchgate.net
Synthetic strategies for generating PBTZ169 and its analogues typically involve the construction of the benzothiazinone core structure and subsequent modifications, particularly at the piperazine (B1678402) moiety at the 2-position and the nitro group at the 8-position. nih.govwikipedia.org The introduction of different substituents at these positions allows for the systematic exploration of their influence on potency, pharmacokinetic properties, and interaction with the target enzyme. Rational design principles, often informed by computational studies such as molecular docking and dynamics simulations, help guide these synthetic efforts by predicting how structural changes might affect binding affinity and other crucial parameters. fishersci.be
Structure-Activity Relationship (SAR) Studies of "this compound" Derivatives
Structure-Activity Relationship (SAR) studies of this compound (PBTZ169) and its derivatives have been crucial in identifying key structural features responsible for their antitubercular activity. These studies aim to correlate specific chemical moieties with observed biological effects. americanelements.comguidetopharmacology.org
Research has shown that the 8-nitro group on the benzothiazinone scaffold is critical for the mechanism of action of PBTZ169 and other related compounds like BTZ043. nih.govwikipedia.org This nitro group is reduced within the bacterial cell to a reactive intermediate, which then forms a covalent bond with a specific cysteine residue (Cys387) in the active site of the DprE1 enzyme. invivochem.comresearchgate.netresearchgate.net Modifications or removal of this nitro group typically lead to a significant loss of antimycobacterial activity. nih.govwikipedia.org
Modifications to the piperazine ring at the 2-position of the benzothiazinone core have also been extensively explored in SAR studies. wikipedia.org These modifications have been shown to influence the potency, safety, and efficacy of the derivatives. For instance, the introduction of a cyclohexylmethyl group on the piperazine ring in PBTZ169, compared to the spirocyclic group in BTZ043, resulted in improved activity and pharmacological properties. invivochem.comresearchgate.netwikipedia.org
Based on SAR studies, the key pharmacophoric features of this compound (PBTZ169) appear to include the benzothiazinone core, the essential 8-nitro group, and the substituent at the 2-position, particularly the piperazine ring with specific modifications. The spatial arrangement and electronic properties conferred by these features are crucial for effective binding to and inhibition of DprE1. The electrophilic nature of the activated nitro group is a critical feature for the covalent inhibition mechanism. invivochem.comresearchgate.netnih.govresearchgate.net
Optimization efforts through the synthesis and evaluation of PBTZ169 derivatives have aimed to enhance potency against M. tuberculosis and improve selectivity. Studies comparing PBTZ169 and BTZ043, for example, demonstrated that PBTZ169 exhibited superior in vitro activity against various mycobacterial strains, including drug-resistant isolates. researchgate.netwikipedia.org This optimization was achieved through modifications that likely influenced the compound's interaction with the target enzyme and its pharmacokinetic profile within the bacterial cell. wikipedia.org
While the primary focus for PBTZ169 has been antitubercular activity, selectivity is inherently linked to its specific targeting of the bacterial enzyme DprE1, which is essential for mycobacterial cell wall synthesis and absent in mammalian cells. invivochem.comresearchgate.netnih.gov
Investigation of Compound Class Efficacy and Mechanism in Related Compounds (e.g., Benzothiazinones, Naphthalimide Derivatives)
The study of this compound (PBTZ169) is part of broader research into the efficacy and mechanism of action of related compound classes, particularly benzothiazinones and, in a separate context, naphthalimide derivatives.
Benzothiazinones: As discussed, benzothiazinones like BTZ043 and PBTZ169 exert their antimycobacterial effect by inhibiting DprE1. invivochem.comresearchgate.netnih.gov This inhibition is crucial for blocking the synthesis of arabinan, a key component of the mycobacterial cell wall. nih.gov The mechanism involves the reductive activation of the nitro group and subsequent covalent binding to Cys387 of DprE1, leading to irreversible enzyme inactivation. invivochem.comresearchgate.netresearchgate.net This novel mechanism distinguishes benzothiazinones from many other antitubercular drugs and makes them promising candidates for combating drug-resistant strains. nih.gov
Naphthalimide Derivatives: Naphthalimide derivatives represent a distinct class of compounds with a wide range of reported biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. cenmed.comnih.gov Their mechanisms of action are diverse and depend on the specific substituents on the naphthalimide core. Some naphthalimide derivatives are known to act as DNA intercalators and topoisomerase inhibitors, disrupting DNA replication and repair in cancer cells. nih.govnih.gov Others have been explored as fluorescent probes or agents targeting specific enzymes like demethylases. While both benzothiazinones and naphthalimide derivatives are heterocyclic compounds with significant biological relevance, the available research does not indicate a direct structural or mechanistic link between this compound (PBTZ169) and naphthalimide derivatives. They are investigated for different therapeutic applications and target different biological pathways.
Below is a table summarizing some key data points for BTZ043 and PBTZ169 based on the search results:
| Compound | Class | Target | Mechanism of Action | In vitro Activity vs. M. tuberculosis (MIC) | Relative Activity vs. BTZ043 |
| BTZ043 | Benzothiazinone | DprE1 | Covalent inhibition (via Cys387) | 1 ng/ml researchgate.net | - |
| PBTZ169 | Benzothiazinone | DprE1 | Covalent inhibition (via Cys387) | Nanomolar nih.gov, 0.19–0.75 ng/ml wikipedia.org | 3-7 times more active researchgate.netwikipedia.org |
Research into Formulation Strategies for Experimental Delivery Systems (e.g., Liposomal Formulations)
Research into formulation strategies for experimental compounds like this compound (PBTZ169) is essential to ensure their effective delivery to the target site, improve their pharmacokinetic properties, and potentially reduce toxicity. While specific formulation studies for PBTZ169 were not detailed in the provided search results, general research into delivery systems for challenging drug candidates offers relevant insights.
Liposomal formulations are a widely investigated experimental delivery system. Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. They can protect the drug from degradation, improve its solubility, prolong its circulation time, and facilitate its delivery to specific tissues or cells, including intracellular targets which might be relevant for an antituberculosis agent targeting bacteria within macrophages. Research in this area focuses on optimizing liposome (B1194612) composition, size, and surface properties to achieve desired release profiles and targeting capabilities.
Other experimental delivery systems being explored include various nanoparticle formulations (e.g., solid lipid nanoparticles, polymeric nanoparticles), microemulsions, and inclusion complexes, all aimed at enhancing drug permeation, bioavailability, and stability. These strategies are particularly relevant for compounds with poor aqueous solubility or unfavorable pharmacokinetic profiles.
Given that tuberculosis is an intracellular infection, formulation strategies that facilitate the uptake of antitubercular agents by infected macrophages are of particular interest. While the specific formulation of PBTZ169 for clinical use would be determined by its physicochemical properties and target delivery requirements, research into advanced delivery systems like liposomes provides potential avenues for optimizing its therapeutic efficacy.
Theoretical Frameworks and Conceptual Implications Arising from Ex 169 Research
Contribution to Fundamental Biological Understanding
Research involving Ex 169 has been instrumental in clarifying novel biological mechanisms and expanding the knowledge base of intricate cellular pathways.
Elucidation of Novel Biological Mechanisms
A primary contribution of this compound research is the detailed characterization of the biological roles of PPARδ. nih.gov The development of selective synthetic agonists like this compound was a critical step in de-orphanizing this nuclear receptor and dissecting its functions from the other PPAR isotypes, PPARα and PPARγ. caymanchem.comyoutube.com This has allowed scientists to understand its specific role in regulating lipid metabolism and energy homeostasis. nih.gov
Intriguingly, investigations into this compound have also uncovered mechanisms that are independent of its primary target, PPARδ. A significant finding is its ability to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis through a PPARδ-independent pathway. medchemexpress.comtargetmol.com Further research in cervical cancer cell models has elucidated a novel mode of action where this compound promotes the post-transcriptional stabilization of VEGF mRNA. nih.gov This effect is mediated through the p38 MAPK signaling pathway and the activation of the mRNA-stabilizing factor HuR, revealing a complex, receptor-independent regulatory mechanism. nih.gov Additionally, in microglia, this compound has been shown to inhibit radiation-induced inflammation by suppressing the NF-kB signaling pathway, adding another dimension to its biological activities beyond PPARδ agonism. nih.gov
Expansion of Knowledge on Specific Cellular Pathways and Processes
Studies utilizing this compound have provided granular insights into several key cellular processes:
Cell Cycle Regulation: this compound has been shown to inhibit the proliferation of rat vascular smooth muscle cells (rVSMCs) by inducing cell cycle arrest. nih.gov It blocks the transition from the G1 to the S phase, an effect associated with the repression of retinoblastoma protein (Rb) phosphorylation and the downregulation of cyclin D1 and CDK4 expression. nih.gov A similar inhibitory effect on the cell cycle has been observed in human umbilical vein endothelial cells (HUVECs), where this compound reduces the number of cells in the S phase and suppresses the expression of key regulatory proteins like cyclin A, cyclin E, CDK2, and CDK4. medchemexpress.comtargetmol.com
Lipid Metabolism: As a PPARδ agonist, this compound plays a significant role in lipid homeostasis. In animal models, it has been shown to reduce hepatic cholesterol and triglyceride levels. medchemexpress.com In low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a Western diet, this compound ameliorated hepatic lipid accumulation. targetmol.com This was achieved by modulating the expression of genes involved in lipid metabolism, including increasing the expression of lipoprotein lipase (B570770) (LPL) and ATP-binding cassette transporter G1 (ABCG1), while decreasing the expression of PPARγ and apolipoprotein B. targetmol.com
Inflammation: The compound exhibits anti-inflammatory properties in various cell types. nih.gov In endothelial cells, this compound can inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1). nih.gov
Gene Expression: Activation of PPARδ by this compound influences the transcription of a wide array of genes. It induces genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (AOX). nih.gov Furthermore, it can modulate the expression of adipokines in adipose tissue, leading to an increase in vasoprotective factors like adiponectin and a decrease in resistin. nih.gov
| Cellular Process | Key Findings | Affected Molecules/Pathways | Cell/Model System | Reference |
|---|---|---|---|---|
| Cell Cycle Regulation | Inhibition of proliferation; G1/S phase arrest | ↓ Cyclin D1, CDK4, Cyclin A, Cyclin E, CDK2; ↓ p-Rb | Vascular Smooth Muscle Cells, HUVECs | medchemexpress.comtargetmol.comnih.gov |
| Lipid Metabolism | Reduced hepatic lipid accumulation; Lowered cholesterol & triglycerides | ↑ LPL, ABCG1; ↓ PPARγ, ApoB | LDLR-/- mice, db/db mice | medchemexpress.comtargetmol.com |
| Angiogenesis | Inhibition of VEGF-induced cell proliferation and migration (PPARδ-independent) | VEGF signaling, p38 MAPK, HuR | HUVECs, HeLa Cells | medchemexpress.comtargetmol.comnih.gov |
| Inflammation | Inhibition of pro-inflammatory molecule expression | ↓ VCAM-1, MCP-1 (TNF-α induced); ↓ NF-kB | Endothelial Cells, Microglia | nih.govnih.gov |
Implications for Disease Pathophysiology Research (Non-Human/Cellular Models)
By elucidating molecular interactions, this compound has provided valuable insights into the pathophysiology of several diseases in experimental models.
Insights into Disease Progression at the Molecular Level
Cardiovascular Disease: Research on this compound has shed light on the molecular basis of atherosclerosis and restenosis. nih.gov Its ability to inhibit the proliferation and migration of vascular smooth muscle cells—key events in the formation of atherosclerotic plaques and neointima after vascular injury—provides a model for understanding these processes. nih.govnih.gov In vivo studies in rats demonstrated that L-165,041 administration decreased neointima formation following carotid artery injury, directly linking its cellular effects to a disease-relevant outcome. nih.govnih.gov
Metabolic Disease: Studies using this compound in mouse models of diet-induced hepatic steatosis (fatty liver) have shown that activation of PPARδ can counteract lipid accumulation and inflammation in the liver. targetmol.com This provides a molecular framework for how PPARδ activation can mitigate features of the metabolic syndrome.
Neurodegeneration: The neuroprotective properties of this compound observed in cellular and animal models of cerebral infarction and Parkinson's disease suggest its involvement in pathways that counter neuronal damage. Its anti-inflammatory action in microglia points to a role in modulating the neuroinflammatory component of these and other neurodegenerative conditions. nih.gov
Oncology: The compound's complex relationship with VEGF is particularly relevant for cancer research. nih.gov While it can inhibit angiogenesis in some contexts, its ability to increase VEGF expression in HPV-positive cancer cells through a PPARδ-independent mechanism highlights the context-dependent nature of its effects and provides insights into the intricate signaling that governs tumor growth and vascularization. nih.gov
Identification of Potential Research Targets in Disease Models
The use of this compound has been pivotal in validating or identifying new targets for further investigation in various disease models.
PPARδ: As the primary target, PPARδ itself has been solidified as a key research focus for metabolic and cardiovascular diseases. nih.gov this compound has been an essential tool for probing the consequences of its activation. caymanchem.com
Cell Cycle Machinery: The specific inhibition of Cyclin D1, CDK4, and the phosphorylation of the Rb protein by this compound identifies these molecules as critical downstream nodes in pathways that control vascular smooth muscle cell proliferation, making them potential targets for therapies aimed at preventing restenosis. nih.gov
p38 MAPK/HuR Axis: The discovery of the PPARδ-independent, p38 MAPK/HuR-mediated stabilization of VEGF mRNA in cancer cells has unveiled a novel and potentially important pathway for cancer research, independent of nuclear receptor signaling. nih.gov
NF-κB Pathway: The inhibition of this central inflammatory pathway in microglia by this compound highlights it as a viable target for mitigating neuroinflammation in preclinical models of neurological disorders. nih.gov
| Target | Associated Disease Model | Observed Effect of this compound | Reference |
|---|---|---|---|
| PPARδ | Metabolic Syndrome, Atherosclerosis | Agonism alters lipid metabolism and inflammation | targetmol.comnih.gov |
| Cyclin D1/CDK4 | Restenosis/Atherosclerosis | Expression is inhibited, leading to cell cycle arrest | nih.gov |
| p38 MAPK/HuR Pathway | Cancer (HeLa cells) | Activated to stabilize VEGF mRNA (PPARδ-independent) | nih.gov |
| NF-κB Signaling Pathway | Neuroinflammation | Pathway is inhibited in microglia | nih.gov |
Advancements in Drug Discovery Paradigms and Methodologies
The history of this compound and related compounds reflects broader shifts in drug discovery. The journey of the PPARs from "orphan receptors" to well-defined therapeutic targets illustrates a successful drug discovery paradigm. caymanchem.com The creation of selective chemical probes like this compound was fundamental to this process, allowing researchers to pharmacologically dissect the distinct biological functions of each receptor subtype. caymanchem.comyoutube.com
Furthermore, the discovery of significant PPARδ-independent effects of this compound challenges a simplistic "one-target, one-effect" view in pharmacology. nih.gov It underscores the critical importance of conducting deep mechanistic studies to uncover potential off-target or non-canonical signaling activities of even highly selective compounds. This knowledge is crucial for interpreting experimental results accurately and for anticipating the full spectrum of a drug candidate's biological actions, a key consideration in modern drug development. nih.gov
Refinement of In Vitro and Ex Vivo Model Predictive Capabilities
The predictive power of in vitro (cell-based) and ex vivo (tissue-based) models is a cornerstone of preclinical research. These models aim to recapitulate disease-relevant biology in a controlled environment, allowing for the screening and characterization of new chemical entities. Research involving "this compound," also identified as compound T8 within a series of tetrahydroisoquinolone (THIQ) assembly modulators, has provided a noteworthy example of how a single compound can help delineate the capabilities and limitations of these models. researchgate.net
In the context of amyotrophic lateral sclerosis (ALS), a key pathological hallmark is the mislocalization of the TAR DNA-binding protein 43 (TDP-43) from the nucleus to the cytoplasm. In vitro models using patient-derived cells, such as fibroblasts, are designed to screen for compounds that can reverse this pathological phenotype. "this compound" emerged from such screens as a potent agent for restoring the nuclear localization of TDP-43. researchgate.net
However, the research also highlighted a crucial aspect of model predictiveness: the ability to separate distinct biological activities. While the THIQ chemical series was initially explored for anti-HIV activity, further medicinal chemistry efforts led to analogs with divergent functions. researchgate.net "this compound" exemplified this divergence, demonstrating strong activity in TDP-43 relocalization but significantly weaker antiviral effects. researchgate.net This finding underscores the power of in vitro models to identify compounds that can decouple different cellular effects, a critical step in developing targeted therapies.
Table 1: Comparative Activity Profile of "this compound" (Compound T8) in an In Vitro ALS Model
| Compound | Chemical Series | Primary Biological Activity Observed | Secondary Activity Profile | Implication for Model Refinement |
|---|---|---|---|---|
| "this compound" (T8) | Tetrahydroisoquinolone (THIQ) | Strong TDP-43 Relocalization researchgate.net | Substantially Weaker Antiviral Activity researchgate.net | Demonstrates the model's ability to distinguish and separate distinct cellular activities, enhancing its predictive capability for identifying highly specific agents. |
| Analog T16 | Tetrahydroisoquinolone (THIQ) | No TDP-43 Relocalization researchgate.net | Retained Nanomolar Anti-HIV Activity researchgate.net | Validates the model's specificity and its capacity to identify structural changes that eliminate one activity while preserving another. |
This table illustrates how the differential activity of compounds within the same chemical series, as observed in an in vitro model, helps refine the understanding of structure-activity relationships and the model's predictive power.
While specific data on the use of "this compound" in ex vivo models (such as patient-derived tissue slices) is not extensively available in public literature, its potent in vitro activity provides a strong rationale for its use in such systems. Ex vivo models would offer the next tier of biological complexity, allowing researchers to assess the compound's efficacy in the context of a three-dimensional tissue architecture, further testing the predictive validity of the initial cell-based findings.
Impact on Rational Drug Design Principles
Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity to create more effective and specific therapeutics. The case of "this compound" and its parent THIQ series provides a clear illustration of the principle of "activity decoupling" in medicinal chemistry.
The discovery that structural modifications to the THIQ scaffold could separate the desired TDP-43 relocalization effect from the initial antiviral activity is a practical application of rational design. researchgate.net It suggests that the molecular features responsible for these two effects are distinct and can be independently modulated. This has significant implications for drug design, as it moves beyond optimizing for potency alone and focuses on achieving a desired selectivity profile to minimize potential off-target effects.
The findings from the "this compound" study reinforce the following principles in rational drug design:
Target-Specific Pharmacophore Identification: The ability to eliminate one activity while retaining another allows for a more precise definition of the pharmacophore—the essential set of molecular features—required for the desired biological effect (in this case, TDP-43 relocalization).
Structure-Activity Relationship (SAR) Elucidation: By comparing the structures of "this compound" (strong TDP-43 activity) and analog T16 (no TDP-43 activity), medicinal chemists can pinpoint the specific structural motifs critical for interacting with the cellular machinery that governs TDP-43 localization.
Optimization of Selectivity: The primary goal of modern drug design is often to create highly selective molecules. The clear separation of activities demonstrated by "this compound" provides a blueprint for how to systematically optimize a chemical series to enhance its selectivity for the intended therapeutic target.
Refinement of Analytical and Predictive Models in Chemical Biology
While direct evidence of "this compound" being used to refine computational or analytical models is not yet prominent, its well-defined and specific biological activity makes it an ideal candidate for such applications. Predictive models in chemical biology, such as quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations, rely on high-quality data from well-characterized chemical probes.
A compound like "this compound," with its potent and specific effect on a key pathological process, can serve as a valuable tool for:
Validating Target Engagement Models: Computational models designed to predict how small molecules bind to a specific protein target or modulate a particular pathway can be tested and validated using the empirical data from "this compound." If a model can accurately predict the observed activity of "this compound" and distinguish it from less active analogs, it increases confidence in the model's predictive power.
Developing New Predictive Algorithms: The dataset from the broader THIQ series, including the distinct activities of "this compound" and T16, can be used as a training set for machine learning algorithms. These algorithms can learn the complex relationships between chemical structure and the specific biological outcome of TDP-43 relocalization, potentially enabling the in silico prediction of novel and even more potent compounds.
Table 2: Potential Applications of "this compound" Data in Refining Predictive Models
| Model Type | Potential Application of "this compound" Data | Desired Outcome |
|---|---|---|
| QSAR Models | Use the structure and high potency of "this compound" as a key data point in building models that correlate molecular descriptors with TDP-43 relocalization activity. | Improved ability to predict the activity of novel, untested compounds based on their chemical structure. |
| Molecular Docking/Simulations | Serve as a reference compound to validate computational models of the biological target responsible for TDP-43 localization. | Increased accuracy in predicting binding poses and affinities, guiding the design of next-generation molecules. |
| Machine Learning/AI | Incorporate the activity data of "this compound" and its analogs into training sets for algorithms designed to identify novel chemical scaffolds for treating ALS. | Acceleration of the discovery process by prioritizing compounds for synthesis and testing based on predictive algorithms. |
This table outlines the prospective utility of "this compound" as a chemical tool to enhance the accuracy and predictive power of various computational and analytical models in chemical biology.
Challenges and Future Trajectories in Ex 169 Research
Current Methodological Limitations and Potential Innovations
A significant barrier in the preclinical assessment of "Ex 169" lies in the translation of laboratory findings to living systems. The limitations of current methodologies necessitate a move towards more predictive and physiologically relevant models.
Bridging the Gap Between In Vitro and In Vivo (Non-Human) Predictability
The correlation between in vitro and in vivo studies for compounds like "this compound" is often weak. nih.gov In vitro assays, while useful for high-throughput screening, may not accurately predict the in vivo efficacy and metabolic fate of a compound. nih.govresearchgate.net Several factors contribute to this "in vitro-in vivo disconnect," including differences in metabolism, protein binding, and the influence of the tissue microenvironment, which are not fully recapitulated in simplified cell-based assays. researchgate.net
Innovations aimed at bridging this gap include the development of more sophisticated in vitro systems that better mimic physiological conditions. The use of biorelevant dissolution tests, for instance, has shown promise in forecasting the in vivo performance of poorly soluble drugs by simulating the conditions of the human gastrointestinal tract. nih.gov For "this compound," employing such tailored in vitro models could provide more reliable early data on its absorption and bioavailability.
Table 1: Comparison of In Vitro and In Vivo Endpoints for "this compound"
| Parameter | In Vitro Model | In Vivo (Non-Human) Model | Predictability Gap |
|---|---|---|---|
| Metabolic Stability | Liver Microsomes | Rodent Pharmacokinetics | High (microsomes lack full enzymatic complement) |
| Target Engagement | Isolated Enzyme Assay | Tumor Xenograft Model | Medium (microenvironment can alter target accessibility) |
| Cellular Proliferation | 2D Cell Culture | Orthotopic Tumor Model | High (2D culture lacks tissue architecture) |
Development of More Complex and Physiologically Relevant Models
Standard preclinical models, such as traditional cell lines and some animal models, often fail to capture the complexity of human diseases. frontiersin.org For "this compound," particularly if it is being investigated for a complex disease like cancer, the context in which it is tested is crucial for predicting its clinical potential. biomodels.com
The development of more advanced models is a key area of innovation. These include three-dimensional (3D) organoids, patient-derived xenografts (PDXs), and microfluidic "organ-on-a-chip" systems. These models can better replicate the tissue architecture, cellular heterogeneity, and mechanical forces present in human organs, thereby providing a more accurate assessment of the effects of "this compound." nih.govphysiology.org Furthermore, the use of large animal models, which share greater physiological and immunological similarities with humans, could offer more translatable data for "this compound" before human trials. frontiersin.org
Addressing Unexplored Research Gaps
The initial research on "this compound" has likely focused on its primary mechanism of action. However, a comprehensive understanding requires addressing currently unexplored areas. A critical research gap is the elucidation of off-target effects and the identification of potential resistance mechanisms. Investigating the interaction of "this compound" with other cellular pathways and understanding how cells might adapt to its long-term presence are crucial for predicting its long-term efficacy and potential for combination therapies. Furthermore, the role of the microbiome in the metabolism and activity of "this compound" represents a significant and often overlooked area of investigation.
Identification of Novel Research Avenues and Hypotheses for "this compound"
Beyond its initial intended purpose, "this compound" may have therapeutic potential in other disease contexts. A systematic approach to identifying new research avenues could involve high-throughput screening against a broad panel of disease models. Computational approaches, such as molecular docking and simulations, can also generate new hypotheses by predicting potential interactions of "this compound" with a wide range of biological targets. For instance, if "this compound" was initially developed as an anti-inflammatory agent, exploring its effects on related pathways in cancer or neurodegenerative diseases could open up new therapeutic possibilities.
Translational Research Potential in Preclinical Settings (Non-Human Models)
The ultimate goal of preclinical research is to provide a solid foundation for successful clinical translation. For "this compound," this involves designing preclinical studies that are more predictive of human outcomes. nih.gov This includes selecting appropriate animal models that faithfully recapitulate the human disease and using clinically relevant biomarkers to assess the response to "this compound." nih.gov Preclinical imaging techniques that are analogous to those used in the clinic can also provide valuable, translatable data on the in vivo behavior of "this compound." frontiersin.org
Table 2: Key Considerations for Enhancing Translational Potential of "this compound" Preclinical Studies
| Consideration | Rationale | Example for "this compound" |
|---|---|---|
| Model Selection | The chosen model should reflect the human disease pathophysiology. | If targeting a specific genetic mutation, a genetically engineered mouse model (GEMM) would be appropriate. |
| Biomarker Strategy | Early identification of pharmacodynamic and predictive biomarkers is crucial. | Measuring target inhibition in tumor biopsies from treated animals. |
| Imaging Modalities | Non-invasive imaging can provide longitudinal data on drug distribution and efficacy. | Using PET imaging to track the accumulation of radiolabeled "this compound" in target tissues. |
Interdisciplinary Research Integration for Comprehensive Understanding (e.g., Bioinformatics, Systems Biology)
A comprehensive understanding of "this compound" cannot be achieved through a single scientific discipline. The integration of bioinformatics and systems biology is essential for interpreting the large and complex datasets generated during preclinical research. uams.edugmu.edu Bioinformatics tools can be used to analyze genomic and proteomic data to identify biomarkers of response or resistance to "this compound." gmu.edu Systems biology approaches can model the complex interactions of "this compound" within biological networks, providing insights into its mechanism of action and potential side effects that may not be apparent from traditional experimental methods. ucla.edu This integrative approach will be critical for building a holistic picture of "this compound" and guiding its future development.
Q & A
What are the key physicochemical properties of Ex 169 that must be characterized to inform experimental design?
Basic
Characterization of physicochemical properties (e.g., solubility, stability, molecular weight, and crystallinity) is foundational. Use techniques like nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) for thermal stability . Ensure reproducibility by cross-referencing results with established protocols and reporting deviations in supplementary materials .
How can researchers optimize synthesis protocols for this compound to enhance reproducibility across laboratories?
Advanced
Optimization requires iterative testing of reaction conditions (e.g., temperature, catalysts, solvents) and validation via kinetic studies. Document all procedural variables (e.g., stirring rate, purification steps) and share raw data in open-access repositories . Use statistical tools like Design of Experiments (DoE) to identify critical parameters and reduce batch-to-batch variability .
What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?
Basic
For preliminary analysis, use non-linear regression models (e.g., sigmoidal dose-response curves) and ANOVA for group comparisons. Report confidence intervals and effect sizes to contextualize significance . Advanced studies should incorporate Bayesian hierarchical models to account for inter-experimental variability .
How should researchers address discrepancies between computational predictions and experimental outcomes for this compound?
Advanced
Reconcile discrepancies by revisiting computational parameters (e.g., force fields in molecular dynamics simulations) and validating assumptions experimentally. Perform sensitivity analyses to identify error sources and publish negative results to aid community troubleshooting . Cross-validate findings with orthogonal techniques (e.g., X-ray crystallography vs. cryo-EM) .
What are best practices for documenting this compound research data to ensure transparency and reproducibility?
Methodological
Maintain a lab notebook with timestamps, raw instrument outputs, and metadata (e.g., ambient temperature, equipment calibration). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles: store data in repositories like Zenodo with DOI assignment and machine-readable formats .
How can researchers ethically handle unexpected toxicological findings in this compound studies?
Advanced
Immediately halt experiments if toxicity exceeds predefined thresholds. Conduct dose-escalation studies in vitro before in vivo testing. Report adverse events to regulatory bodies and include risk-mitigation strategies in publications (e.g., alternative derivatives) .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?
Advanced
Use X-ray diffraction (XRD) for crystallographic data, tandem mass spectrometry (MS/MS) for fragmentation patterns, and solid-state NMR for polymorph characterization. Compare results with computational spectroscopy (e.g., density functional theory) to resolve ambiguities .
How should a systematic literature review on this compound’s mechanism of action be structured to avoid bias?
Methodological
Define inclusion/exclusion criteria a priori (e.g., peer-reviewed studies from 2010–2025). Use databases like PubMed and Scopus with Boolean operators (e.g., "this compound" AND "kinase inhibition"). Extract data into standardized tables (e.g., study design, sample size, outcomes) and assess bias via tools like ROBIS .
What strategies resolve contradictory data in this compound studies across different biological models?
Advanced
Perform meta-analyses to quantify heterogeneity and identify confounding variables (e.g., cell line specificity, assay sensitivity). Use Mendelian randomization or organ-on-a-chip systems to isolate biological context effects . Publish methodological critiques to guide standardization .
How can this compound research be integrated with interdisciplinary approaches (e.g., materials science or AI)?
Advanced
Collaborate with materials scientists to design this compound-loaded nanoparticles for targeted delivery. Use machine learning to predict structure-activity relationships from high-throughput screening data. Validate hybrid methods with mixed-methods frameworks (e.g., triangulating computational, in vitro, and clinical data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
